molecular formula C10H6O8 B166702 Pyromellitic acid CAS No. 89-05-4

Pyromellitic acid

Cat. No. B166702
Key on ui cas rn: 89-05-4
M. Wt: 254.15 g/mol
InChI Key: CYIDZMCFTVVTJO-UHFFFAOYSA-N
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Patent
US05043248

Procedure details

To 20 ml of hexamethylphosphoramide solution of 0.654 g (3.00 mmol) of pyromellitic acid dianhydride (the solution became green) was added dropwise 15 ml of hexamethylphosphoramide solution of 1.8 g (6.00 mmol) of the monoester synthesized in the above step with stirring at 0° C. in a nitrogen gas atmosphere (the solution became light ashy) and then the mixture was allowed to stand for more than 3 days at room temperature to provide a colorless solution. A small amount of the solution thus formed was poured in water to form white precipitates. By 1HNMR and IR spectra of the white solid obtained, it was confirmed that the desired half ester formed.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.654 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
monoester
Quantity
1.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C)P(N(C)C)(N(C)C)=[O:4].[CH:12]1[C:17]2[C:18]([O:20][C:21](=[O:22])[C:16]=2[CH:15]=[C:14]2[C:23]([O:25][C:26](=[O:27])[C:13]=12)=[O:24])=[O:19].[OH2:28]>>[C:26]([OH:25])(=[O:27])[C:13]1[C:14](=[CH:15][C:16](=[C:17]([CH:12]=1)[C:18]([OH:20])=[O:19])[C:21]([OH:4])=[O:22])[C:23]([OH:24])=[O:28]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Two
Name
Quantity
0.654 g
Type
reactant
Smiles
C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Name
monoester
Quantity
1.8 g
Type
reactant
Smiles
Step Four
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C. in a nitrogen gas atmosphere (the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized in the above step
WAIT
Type
WAIT
Details
to stand for more than 3 days at room temperature
CUSTOM
Type
CUSTOM
Details
to provide a colorless solution
CUSTOM
Type
CUSTOM
Details
A small amount of the solution thus formed
CUSTOM
Type
CUSTOM
Details
to form white precipitates
CUSTOM
Type
CUSTOM
Details
By 1HNMR and IR spectra of the white solid obtained
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
Smiles
C(C=1C(C(=O)O)=CC(C(=O)O)=C(C(=O)O)C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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